molecular formula C18H20N2O5S2 B11349424 Methyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Methyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11349424
M. Wt: 408.5 g/mol
InChI Key: GUGRLXYMOLJFLW-UHFFFAOYSA-N
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Description

Methyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and an amido linkage to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene-2-sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Amidation Reaction: The amido linkage is formed by reacting the sulfonylated piperidine with an appropriate benzoic acid derivative.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amido group can be reduced to form amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of methyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate
  • 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride

Uniqueness

Methyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H20N2O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C18H20N2O5S2/c1-25-18(22)14-5-2-3-6-15(14)19-17(21)13-8-10-20(11-9-13)27(23,24)16-7-4-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,19,21)

InChI Key

GUGRLXYMOLJFLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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